1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine
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Overview
Description
1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloropyridine moiety attached to a phenylpiperazine structure
Preparation Methods
The synthesis of 1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine typically involves the reaction of 2-chloropyridine-4-carbonyl chloride with 4-phenylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of thionyl chloride to convert 2-chloroisonicotinic acid to 2-chloropyridine-4-carbonyl chloride, which is then reacted with 4-phenylpiperazine in the presence of a suitable base .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets in biological systems. The chloropyridine moiety can interact with enzymes or receptors, modulating their activity. The phenylpiperazine structure may contribute to the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Chloropyridine-4-carbonyl)-4-phenylpiperazine can be compared with other similar compounds, such as:
2-Chloropyridine-4-carbonyl chloride: A precursor in the synthesis of the target compound.
4-Phenylpiperazine: A structural component that contributes to the overall properties of the compound.
Benzyl 1-(2-chloropyridine-4-carbonyl)pyrrolidine-2-carboxylate: Another derivative with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific combination of the chloropyridine and phenylpiperazine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-15-12-13(6-7-18-15)16(21)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRZRMNPKDJERG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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